MAO-A Inhibition Potency
6-Bromo-2-hydroxyquinoline-3-carboxylic acid exhibits potent inhibition of human recombinant monoamine oxidase A (MAO-A) with an IC50 of 9.5 nM [1]. This represents a substantial potency enhancement over the non-brominated parent scaffold, for which quinoline carboxylic acid derivatives in the same assay system typically show MAO-A IC50 values in the micromolar range (e.g., 0.51 ± 0.12 µM for representative quinolinic carboxylic acid derivatives) [2]. The approximately 50-fold potency differential is directly attributable to the 6-bromo substitution within this specific scaffold.
| Evidence Dimension | MAO-A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 9.5 nM (0.0095 µM) |
| Comparator Or Baseline | Quinolinic carboxylic acid derivatives without 6-bromo substitution: 0.51 ± 0.12 µM (representative compound from same chemical class) |
| Quantified Difference | Approximately 50-fold greater potency with 6-bromo substitution |
| Conditions | Human recombinant MAO-A; kynuramine substrate; 20 min incubation; 4-hydroxyquinoline formation measured via fluorescence |
Why This Matters
The >50-fold potency enhancement validates that the 6-bromo substitution is not a passive modification but a critical determinant of target engagement; procurement of the brominated derivative is scientifically necessary for MAO-A-focused studies, as the non-brominated analog would yield substantially weaker and potentially non-interpretable inhibitory signals at comparable concentrations.
- [1] BindingDB Entry BDBM50607019 (ChEMBL5218784). Affinity Data: IC50 = 9.5 nM for human recombinant MAO-A inhibition, using kynuramine as substrate, 20 min incubation. Curated by ChEMBL. Accessed 2026. View Source
- [2] Quinolinic Carboxylic Acid Derivatives as Potential Multi-target Compounds for Neurodegeneration: Monoamine Oxidase and Cholinesterase Inhibition. Medicinal Chemistry, 2018. Representative MAO-A IC50 = 0.51 ± 0.12 µM for quinolinic carboxylic acid derivatives. View Source
